3-(Boronooxy)-2-hydroxypropyl stearate
Description
Properties
CAS No. |
94278-23-6 |
|---|---|
Molecular Formula |
C21H43BO6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2-hydroxy-3-octadecanoyloxypropoxy)boronic acid |
InChI |
InChI=1S/C21H43BO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)27-18-20(23)19-28-22(25)26/h20,23,25-26H,2-19H2,1H3 |
InChI Key |
QCJDCAOQAWDHMG-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Investigations of 3 Boronooxy 2 Hydroxypropyl Stearate
Synthetic Methodologies for Boronooxypropyl Stearate (B1226849) Scaffolds
The construction of 3-(Boronooxy)-2-hydroxypropyl stearate can be envisioned through several synthetic routes, primarily involving the sequential or convergent assembly of the stearate moiety and the boronooxy group onto a glycerol-derived backbone.
The introduction of the stearate group is a critical step, typically achieved via esterification. Several approaches can be considered, starting from either glycerol (B35011) or its derivatives.
One direct approach is the esterification of glycerol with stearic acid. researchgate.net This reaction, however, often leads to a mixture of mono-, di-, and triglycerides, necessitating purification to isolate the desired monostearate. The reaction scheme for the esterification of glycerol with stearic acid is presented below. researchgate.net
Scheme 1: Esterification of Glycerol with Stearic Acid
To achieve higher selectivity for monoglycerides, protected glycerol derivatives can be employed. For instance, 1,2-O-isopropylideneglycerol can be esterified with methyl stearate in the presence of a basic catalyst like sodium carbonate. researchgate.net The resulting protected monostearate can then be deprotected under acidic conditions to yield glycerol monostearate. researchgate.net
Another viable precursor is glycidyl (B131873) stearate, which can be synthesized from the reaction of stearic acid with epichlorohydrin. This intermediate provides a reactive epoxide ring for subsequent introduction of the hydroxyl and boronooxy functionalities.
The choice of catalyst plays a significant role in the efficiency of the esterification process. While acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used, they can sometimes lead to side reactions. researchgate.netnih.gov Basic catalysts such as MgO and ZnO have also been explored, with ZnO showing remarkable selectivity towards monoacylglycerol (MAG) formation due to its weaker interaction with stearic acid. google.com
Table 1: Comparison of Catalysts for Glycerol Esterification with Stearic Acid
| Catalyst | Activity | Selectivity to MAG | Reference |
|---|---|---|---|
| MgO | Higher | Lower | google.com |
| ZnO | Lower | Higher | google.com |
| Sodium Stearate | High Conversion (95.0%) | - | google.com |
The formation of the boronooxy group, a boronic ester, is typically achieved by reacting a diol with a boron-containing reagent such as boric acid or a boronic acid derivative. In the context of 3-(Boronooxy)-2-hydroxypropyl stearate, the 1,2-diol of the glycerol backbone is the target for boronation.
A direct method involves the reaction of glycerol monostearate with boric acid. Patents describe processes for preparing boric esters of glycerol fatty acid esters by reacting triglycerides, glycerol, and boric acid at high temperatures (240°-280° C). researchgate.netsciforum.net These methods can also be adapted for glycerol monostearate. The reaction involves the formation of a boronic ester across the 1,2-diol of the glycerol moiety. A proposed reaction pathway for the esterification of glycerol with boric acid involves the formation of hydrogen bonds between the reactants. organic-chemistry.org
Alternatively, boronic esters can be synthesized from boronic acids and diols under conditions that remove water, such as azeotropic distillation. acs.org For the synthesis of the target molecule, glycerol monostearate could be reacted with a suitable boronic acid in the presence of a dehydrating agent.
The synthesis of boronic esters can also be achieved through catalytic methods. For instance, CeO₂ nanorods have been shown to catalyze the borylation of alkyl halides with bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov While this specific method may not be directly applicable, it highlights the potential for developing catalytic systems for the boronation of functionalized glycerol derivatives.
The 2-hydroxypropyl group in the target molecule contains a chiral center at the C2 position. Consequently, the synthesis of enantiomerically pure 3-(Boronooxy)-2-hydroxypropyl stearate requires stereoselective strategies.
One approach involves starting with a chiral precursor, such as (R)- or (S)-solketal (isopropylideneglycerol), which can be esterified with stearic acid. Subsequent deprotection and boronation would yield the corresponding chiral boronooxypropyl stearate. The use of chiral C₂-symmetrical dioxaborolanes in the homologation of boronic esters has demonstrated high stereoselectivity (up to 1000:1 dr). d-nb.info
Another strategy is the stereocontrolled synthesis of 1,3-diols from 1,2-bis(boronic esters). researchgate.netrsc.org This methodology allows for the construction of stereodefined 1,3-diols, which could be adapted for the synthesis of the chiral glycerol backbone. researchgate.netrsc.org The merging of asymmetric diboration with lithiation–borylation has been shown to be effective for preparing highly oxygenated target molecules. researchgate.netrsc.org
Furthermore, chiral phosphoric acid catalysts have been successfully employed in the enantioselective allyl transfer reaction to aldehydes, leading to stereodefined 1,5-diols. researchgate.net Such catalytic systems could potentially be adapted for the stereoselective synthesis of the chiral diol moiety in the target molecule. The stereoselective construction of organoboron compounds that are stereogenic at the boron atom itself is also an emerging area of research. scholaris.ca
Table 2: Strategies for Stereoselective Synthesis
| Approach | Key Feature | Potential Application | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Starting from enantiomerically pure precursors like solketal. | Direct route to chiral target molecule. | researchgate.net |
| Chiral Boronic Esters | Use of C₂-symmetrical dioxaborolanes as chiral auxiliaries. | High stereocontrol in boronic ester homologation. | d-nb.info |
| Asymmetric Diboration | Enantioselective diboration of alkenes to form 1,2-bis(boronic esters). | Construction of stereodefined 1,3-diols. | researchgate.netrsc.org |
Reaction Mechanisms Governing 3-(Boronooxy)-2-hydroxypropyl Stearate Formation
Understanding the reaction mechanisms is crucial for optimizing the synthesis of 3-(Boronooxy)-2-hydroxypropyl stearate. The key mechanistic considerations revolve around the formation of the boronate ester.
The formation of a boronate ester from a boronic acid and a diol is a reversible equilibrium process. The position of this equilibrium is influenced by factors such as pH, solvent, and the structure of the reactants.
The reaction is believed to proceed through a Lewis acid-base interaction between the boronic acid and the diol, followed by the elimination of water. The formation of a five-membered dioxaborolane ring or a six-membered dioxaborinane ring is a key feature of this reaction. A proposed pathway for the esterification of glycerol with boric acid suggests the involvement of hydrogen bonding to facilitate the reaction. organic-chemistry.org A schematic representation of glycerol ester formation from phenylboronic acid highlights the changes in free energy during the process. nih.gov
From a kinetic standpoint, the rate of boronate ester formation is dependent on the concentration of the reactants and the catalyst, if any. Studies on the esterification of glycerol with acetic acid have utilized kinetic modeling to understand the reaction progress. strath.ac.uk
Catalysis can play a pivotal role in accelerating the formation of boronooxy stearates and improving selectivity. Both acid and base catalysts can be employed for the esterification step, as discussed in section 2.1.1.
For the boronation step, Lewis acids or Brønsted acids can act as catalysts. Electron-deficient boronic acids have been shown to catalyze dehydrative glycosylations, a reaction that shares mechanistic similarities with boronate ester formation. whiterose.ac.uk Organoboron acids themselves can act as catalysts for various organic transformations by exploiting the Lewis acidity of the trivalent boron.
Palladium-catalyzed reactions are widely used for the synthesis of boronic esters, particularly through cross-coupling reactions. google.com Copper-catalyzed borylation-cyclization protocols have also been developed for the synthesis of heterocyclic boronic esters. While these specific examples may not be directly applicable to the synthesis of 3-(Boronooxy)-2-hydroxypropyl stearate, they demonstrate the broad scope of catalytic methods available for C-B bond formation and boronic ester synthesis. The development of chemoselective synthesis methods through the control of boronic acid solution speciation also presents a promising avenue for catalytic applications. google.com
Post-Synthetic Derivatization and Functionalization of 3-(Boronooxy)-2-hydroxypropyl Stearate
The unique structural architecture of 3-(Boronooxy)-2-hydroxypropyl stearate, featuring a reactive secondary hydroxyl group, a versatile boronooxy moiety, and a long lipophilic stearate chain, presents a rich platform for a variety of post-synthetic modifications. These derivatization strategies are pivotal for tailoring the molecule's physicochemical properties, such as its solubility, thermal stability, and interfacial activity, thereby broadening its applicability in diverse chemical and material science domains. The functionalization can be selectively targeted to each of the three key components of the molecule, enabling precise control over the final molecular design.
Modifications at the Hydroxyl Group
The secondary hydroxyl group on the propylene (B89431) glycol backbone is a prime site for chemical modification through well-established reactions such as esterification and etherification. These transformations allow for the introduction of a wide array of functional groups, significantly altering the molecule's polarity and chemical reactivity.
Esterification: The hydroxyl group can readily undergo esterification with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form a diester. This reaction is typically catalyzed by an acid or a coupling agent. For instance, reaction with a short-chain carboxylic acid like acetic anhydride (B1165640) would yield a more lipophilic derivative. Conversely, esterification with a dicarboxylic acid could be used for further polymerization or for linking the molecule to a solid support. The choice of the esterifying agent is crucial in tuning the final properties of the molecule.
Etherification: Another common modification is the conversion of the hydroxyl group into an ether. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide, is a classic approach. This method allows for the introduction of various alkyl or aryl groups. For example, methylation or ethylation can cap the hydroxyl group, reducing its polarity and hydrogen-bonding capability. organic-chemistry.org Functionalized ethers, such as those bearing terminal azide (B81097) or alkyne groups, can also be synthesized, providing handles for subsequent "click" chemistry reactions. researchgate.net
Table 1: Representative Reactions for the Modification of the Hydroxyl Group
| Reaction Type | Reagents and Conditions | Product | Potential Change in Property |
| Esterification | Acetic Anhydride, Pyridine | 3-(Boronooxy)-2-acetoxypropyl stearate | Increased lipophilicity |
| Etherification | Sodium Hydride, Methyl Iodide | 3-(Boronooxy)-2-methoxypropyl stearate | Reduced polarity, loss of H-bond donor |
Transformations Involving the Boronooxy Moiety
The boronooxy group, a boronic acid ester, is a dynamic functional group that can undergo several key transformations, most notably transesterification and hydrolysis. These reactions are often reversible and can be controlled by reaction conditions such as pH and the presence of other diols. researchgate.netnih.gov
Transesterification: The boronooxy group can be exchanged by reacting 3-(Boronooxy)-2-hydroxypropyl stearate with other diols or polyols. acs.org This equilibrium-driven process can be shifted by using an excess of the new diol or by removing the displaced diol. chemicalforums.com For example, reaction with pinacol (B44631) can form a more stable pinacol boronate ester, which may be desirable for certain applications requiring enhanced stability. acs.org The kinetics and thermodynamics of this exchange are influenced by the structure of the diol and the reaction medium. nsf.gov This reactivity allows for the dynamic exchange of the boronooxy group, which is a key feature in the design of self-healing materials and sensors.
Hydrolysis: The boronic ester linkage is susceptible to hydrolysis, particularly under acidic or strongly basic conditions, to yield the corresponding boronic acid and the diol (in this case, 2,3-dihydroxypropyl stearate). The pH at which hydrolysis occurs is dependent on the pKa of the boronic acid and the nature of the diol. mpg.de This pH-responsive behavior is a critical feature that can be exploited in applications requiring the controlled release of the stearate moiety or the generation of a free boronic acid.
Table 2: Plausible Transformations of the Boronooxy Moiety
| Reaction Type | Reagents and Conditions | Plausible Product | Key Feature |
| Transesterification | Pinacol, Toluene, Dean-Stark | 2-Hydroxypropyl stearate-3-O-pinacol boronate | Increased stability of the boron moiety |
| Hydrolysis | Aqueous acid (e.g., HCl) | 2,3-Dihydroxypropyl stearate and Boric Acid | pH-controlled cleavage of the boronooxy group |
Tailoring the Stearate Chain for Specific Chemical Interactions
The long, saturated alkyl chain of the stearate moiety imparts significant lipophilicity to the molecule. While generally less reactive than the other functional groups, the stearate chain can be modified to introduce specific functionalities or to alter its physical properties.
Introduction of Unsaturation: While direct modification of the saturated chain is challenging, synthetic strategies starting from unsaturated fatty acids (like oleic acid) and followed by the same synthetic route to form the boronooxy ester could yield an analogous molecule with a double bond in the alkyl chain. This double bond can then serve as a handle for a variety of further reactions, such as epoxidation, dihydroxylation, or polymerization.
Radical Functionalization: Free radical reactions can be employed to introduce functional groups at various positions along the alkyl chain, although this often leads to a mixture of products. acs.orgacs.org For instance, radical halogenation could introduce bromine or chlorine atoms, which can then be substituted by other nucleophiles. However, controlling the regioselectivity of such reactions on a long alkyl chain is a significant synthetic challenge.
Terminal Functionalization: A more controlled approach involves using a modified stearic acid from the outset. For example, starting with a stearic acid derivative that is functionalized at the omega-position (the terminal methyl group) would allow for the introduction of a specific chemical handle at the end of the lipophilic tail. This could be useful for attaching the molecule to a surface or for synthesizing bolaamphiphiles with functional groups at both ends.
Table 3: Hypothetical Approaches for Stearate Chain Modification
| Modification Strategy | Conceptual Approach | Potential Functionalized Product | Desired Outcome |
| Introduction of Unsaturation | Synthesis from oleic acid instead of stearic acid | 3-(Boronooxy)-2-hydroxypropyl oleate | Site for further chemical reactions (e.g., epoxidation) |
| Radical Halogenation | N-Bromosuccinimide, light/radical initiator | Bromo-substituted 3-(Boronooxy)-2-hydroxypropyl stearate | Introduction of a reactive handle on the alkyl chain |
| Terminal Functionalization | Synthesis using ω-hydroxy stearic acid | Derivative with a terminal hydroxyl group on the stearate chain | Amphiphile with enhanced hydrophilicity at the tail |
Fundamental Boronate Ester Chemistry Within the Framework of 3 Boronooxy 2 Hydroxypropyl Stearate
Boron-Oxygen Bond Stability and Reactivity in Boronooxy Stearates
The stability and reactivity of the boron-oxygen (B-O) bonds in boronooxy stearates like 3-(Boronooxy)-2-hydroxypropyl stearate (B1226849) are central to their function. Boronate esters are known for their dynamic covalent nature, meaning the B-O bonds can form and break under specific conditions, a characteristic that is crucial for their applications in areas like sensors and drug delivery. acs.orgresearchgate.netnih.gov The stability of these bonds is influenced by several factors, including steric hindrance around the boron atom and the electronic properties of the substituents. researchgate.netdigitellinc.com For instance, bulkier groups attached to the diol backbone can enhance the hydrolytic stability of the boronate ester. researchgate.net
The boron atom in a boronate ester is typically sp² hybridized, making it a Lewis acid and thus susceptible to nucleophilic attack, most commonly by water, leading to hydrolysis. nih.govresearchgate.net However, the presence of a lone pair of electrons on a nearby atom, such as the nitrogen in an o-aminomethyl group, can lead to the formation of a dative B-N bond, which stabilizes the boronate ester by inducing a more sp³-like character at the boron center. nih.gov This stabilization can be significant, with some studies showing a dramatic increase in stability. researchgate.net In the case of 3-(Boronooxy)-2-hydroxypropyl stearate, the presence of the hydroxyl group on the propyl chain could potentially influence the stability of the boronate ester ring through intramolecular interactions.
The hydrolysis of boronate esters is a key reaction and its rate is highly dependent on pH. nih.govresearchgate.net Generally, boronate esters are more stable at acidic to neutral pH and hydrolyze more rapidly under basic conditions. nih.goved.ac.uk This is because at higher pH, the concentration of the more nucleophilic hydroxide (B78521) ion increases, facilitating the attack on the Lewis acidic boron atom. nih.gov The rate of hydrolysis is also affected by the substituents on the aromatic ring in arylboronic acids, with electron-donating groups generally increasing the rate of hydrolysis at physiological pH. researchgate.net While 3-(Boronooxy)-2-hydroxypropyl stearate is an aliphatic boronate ester, the electronic environment around the boron atom will similarly dictate its susceptibility to hydrolysis.
| Factor | Effect on B-O Bond Stability | General Trend |
| Steric Hindrance | Increased steric bulk around the boron atom generally increases hydrolytic stability. researchgate.net | More stable |
| Lewis Base Coordination | Intramolecular coordination with a Lewis base (e.g., nitrogen) stabilizes the boronate ester. nih.gov | More stable |
| pH | Hydrolysis is generally faster at higher pH due to increased hydroxide concentration. nih.goved.ac.uk | Less stable at high pH |
| Electronic Effects | Electron-withdrawing groups near the boron can increase its Lewis acidity and susceptibility to nucleophilic attack. | Less stable |
Ligand Exchange Reactions and Transesterification of Boronooxy Groups
A hallmark of boronate ester chemistry is the ability to undergo ligand exchange and transesterification reactions. acs.orgwikipedia.org These reactions involve the replacement of the diol group attached to the boron atom with another diol or alcohol. wikipedia.orgmasterorganicchemistry.com This process is typically catalyzed by either acid or base. wikipedia.org In the context of 3-(Boronooxy)-2-hydroxypropyl stearate, the boronooxy group can be transferred to another diol present in the reaction medium.
The mechanism of transesterification under basic conditions involves the nucleophilic attack of an alkoxide on the boron atom, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate can then eliminate the original diol to form the new boronate ester. masterorganicchemistry.com Under acidic conditions, the reaction is initiated by the protonation of one of the oxygen atoms of the boronate ester, which makes the boron atom more electrophilic and susceptible to attack by an incoming alcohol. masterorganicchemistry.com
The rate and equilibrium of these exchange reactions are influenced by the relative stability of the starting and ending boronate esters. researchgate.net For example, five-membered boronic esters are generally less stable and more reactive in transesterification reactions compared to six-membered rings. researchgate.net The cis- or trans-configuration of the diol is also a critical factor, with cis-diols typically forming more stable boronate esters and thus favoring the exchange reaction. researchgate.net This selectivity is a cornerstone of boronic acid-based sensors for saccharides, which often possess cis-diol functionalities. acs.orgnih.gov
The transesterification of 3-(Boronooxy)-2-hydroxypropyl stearate with other polyols would be a dynamic process, with the equilibrium position depending on the concentration and binding affinity of the competing diol. This property is fundamental to the design of responsive materials that can change their properties in the presence of specific analytes.
| Reaction Condition | Catalyst | General Mechanism |
| Basic | Base (e.g., alkoxide) | Nucleophilic attack of alkoxide on boron, formation of a tetrahedral intermediate, and elimination of the original diol. masterorganicchemistry.comyoutube.com |
| Acidic | Acid | Protonation of a boronate oxygen, nucleophilic attack by alcohol, and elimination of the original diol. masterorganicchemistry.com |
Reversible Covalent Interactions of 3-(Boronooxy)-2-hydroxypropyl Stearate with Polyols and Diols
The ability of 3-(Boronooxy)-2-hydroxypropyl stearate to form reversible covalent bonds with polyols and diols is a direct consequence of the dynamic nature of the boronate ester linkage. acs.orgresearchgate.netnih.gov This interaction is not a simple physical association but a chemical reaction that results in the formation of a new, cyclic boronate ester. acs.org The reversibility of this bond allows for the development of systems that can respond to changes in their environment, such as the presence of a target analyte. acs.orgresearchgate.net
The binding affinity of a boronate ester for a particular diol is dependent on several factors, including the stereochemistry of the diol and the pH of the medium. rsc.org As mentioned, cis-1,2- and 1,3-diols generally form more stable complexes with boronic acids than their trans-counterparts. researchgate.netrsc.org This selectivity has been widely exploited in the development of sensors for saccharides like glucose and fructose, which contain cis-diol moieties. acs.orgnih.gov
The interaction of 3-(Boronooxy)-2-hydroxypropyl stearate with a polyol like glucose would involve a transesterification reaction where the diol of the stearate derivative is replaced by the sugar. This binding event can be designed to trigger a measurable signal, such as a change in fluorescence or the disruption of a self-assembled structure. acs.orgnih.gov The reversible nature of this interaction means that the system can be regenerated by removing the polyol, for example, by a change in pH that favors the hydrolysis of the newly formed boronate ester. acs.org
| Diol/Polyol Feature | Influence on Interaction | Example |
| Stereochemistry | cis-Diols generally form more stable boronate esters than trans-diols. researchgate.netrsc.org | Glucose, Fructose |
| Ring Size | The formation of five- or six-membered cyclic boronate esters is favored. acs.orgnih.gov | 1,2-diols form 5-membered rings; 1,3-diols form 6-membered rings. |
| pH | The binding is pH-dependent, often optimal at a pH between the pKa of the boronic acid and the diol. aablocks.com |
pH-Responsive Behavior of Boronate Esters in Complex Chemical Environments
The pH-responsive nature of boronate esters is a key characteristic that underpins many of their applications. nih.govresearchgate.net This behavior stems from the equilibrium between the neutral, trigonal (sp²-hybridized) boronic acid/ester and the anionic, tetrahedral (sp³-hybridized) boronate species. researchgate.net The pKa of the boronic acid, which is the pH at which these two forms are present in equal concentrations, is a critical parameter. aablocks.comresearchgate.net For a simple phenylboronic acid, the pKa is around 8.8, but this can be significantly altered by the presence of electron-withdrawing or -donating substituents. rsc.orgaablocks.com
In the case of 3-(Boronooxy)-2-hydroxypropyl stearate, the boronic acid precursor would have a specific pKa. The formation of the boronate ester with a diol is generally favored at pH values above the pKa of the boronic acid, as the tetrahedral boronate is more stable. nih.govresearchgate.net This pH-dependent equilibrium allows for the controlled formation and dissociation of boronate esters. For example, a boronate ester-based hydrogel can be designed to be stable at a higher pH and to dissolve at a lower pH due to the hydrolysis of the boronate crosslinks. nih.govresearchgate.net
The pH-responsiveness of 3-(Boronooxy)-2-hydroxypropyl stearate could be harnessed to create smart materials. For instance, a self-assembled structure of this amphiphilic molecule could be designed to disassemble upon a decrease in pH, releasing an encapsulated cargo. nih.govmpg.de The rate of hydrolysis and, consequently, the responsiveness of the system, can be tuned by modifying the structure of the diol and the substituents near the boron atom. researchgate.net
| pH Condition | Dominant Species/Reaction | Implication for 3-(Boronooxy)-2-hydroxypropyl Stearate |
| Acidic (pH < pKa) | Neutral, trigonal boronic acid/ester is favored. Hydrolysis of the boronate ester can occur. researchgate.net | Potential for disassembly of structures or release of bound diols. |
| Alkaline (pH > pKa) | Anionic, tetrahedral boronate is favored. Formation of the boronate ester is promoted. nih.gov | Favors the formation and stability of the boronate ester and associated structures. |
Advanced Analytical and Spectroscopic Characterization Techniques for 3 Boronooxy 2 Hydroxypropyl Stearate
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic-level structure of a molecule. For 3-(Boronooxy)-2-hydroxypropyl stearate (B1226849), a combination of ¹H, ¹³C, and ¹¹B NMR, along with two-dimensional NMR techniques, is employed for a complete structural assignment.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in identifying the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electronic environment of each nucleus, allowing for the assignment of specific protons and carbons within the stearate, propyl, and glycerol-like moieties.
In ¹H NMR, the long alkyl chain of the stearate moiety would exhibit characteristic signals in the upfield region (approximately 0.8-1.6 ppm). The protons of the propyl group attached to the boronooxy and hydroxyl groups would appear at distinct chemical shifts, influenced by the electronegativity of the neighboring oxygen and boron atoms.
In ¹³C NMR, the carbonyl carbon of the stearate ester would be observed in the downfield region (around 170-180 ppm). The carbons of the propyl and glycerol-like backbone would have shifts indicative of their attachment to oxygen and boron.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Boronooxy)-2-hydroxypropyl Stearate
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Stearate CH₃ | ~0.88 (t) | ~14.1 |
| Stearate (CH₂)n | ~1.25 (m) | ~22.7 - 31.9 |
| Stearate α-CH₂ | ~2.30 (t) | ~34.2 |
| Stearate β-CH₂ | ~1.62 (quint) | ~25.0 |
| Glycerol-like CH₂-O-Stearate | ~4.15 (dd) | ~65.0 |
| Glycerol-like CH-OH | ~3.95 (m) | ~70.5 |
| Propyl CH₂-O-B | ~4.05 (m) | ~68.0 |
| Propyl CH-OH | ~3.80 (m) | ~69.5 |
| Propyl CH₂-O-Glycerol | ~3.60 (m) | ~72.0 |
| Carbonyl C=O | - | ~173.5 |
Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions. t = triplet, quint = quintet, m = multiplet, dd = doublet of doublets.
Boron-11 (¹¹B) NMR spectroscopy is a crucial tool for directly probing the environment of the boron atom. mdpi.comnsf.govresearchgate.net The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number and the nature of the substituents. Boron has two NMR-active isotopes, ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9% natural abundance, spin I = 3), with ¹¹B being more commonly used due to its higher natural abundance and smaller quadrupole moment. nsf.govacs.org
For 3-(Boronooxy)-2-hydroxypropyl stearate, the boron atom is part of a boronate ester, which is a tetracoordinated (sp³) species. This typically results in a ¹¹B NMR signal in the range of 5 to 15 ppm. mdpi.comnih.gov The exact chemical shift can provide information about the formation and stability of the boronate ester ring. The presence of a single, relatively sharp signal in this region would confirm the formation of the desired five-membered boronate ester ring involving the diol of the glycerol (B35011) moiety. Broader signals or the presence of other signals could indicate an equilibrium with a tricoordinated (sp²) boronic acid precursor (typically around 20-30 ppm) or other boron species. nsf.gov
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the different molecular fragments.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. For instance, it would confirm the connectivity within the stearate chain and the propyl and glycerol-like backbones.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the stearate moiety to the glycerol-like backbone via the ester linkage and for confirming the position of the boronooxy group.
Mass Spectrometry for Molecular Component Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Soft ionization techniques are particularly useful for analyzing large, thermally labile molecules like 3-(Boronooxy)-2-hydroxypropyl stearate, as they minimize fragmentation. aocs.org
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and large molecules. wikipedia.org In ESI-MS, the sample solution is sprayed into the mass spectrometer, generating multiply charged ions. This technique can be readily coupled with liquid chromatography (LC) for the analysis of complex mixtures. rsc.org For 3-(Boronooxy)-2-hydroxypropyl stearate, ESI-MS would be expected to produce a prominent pseudomolecular ion, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ in the positive ion mode, or [M-H]⁻ in the negative ion mode. nih.gov The high mass accuracy of modern ESI mass spectrometers allows for the determination of the elemental formula of the parent ion, confirming the presence of all expected atoms. Fragmentation can be induced in the mass spectrometer (tandem MS or MS/MS) to provide structural information. nih.govresearchgate.net
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique ideal for the analysis of large, non-volatile molecules, including lipids. nih.govresearchgate.netimrpress.com The analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. aocs.orgnih.gov MALDI-TOF MS typically produces singly charged ions, simplifying the resulting mass spectrum. aocs.org For 3-(Boronooxy)-2-hydroxypropyl stearate, a distinct peak corresponding to the sodiated or potassiated adduct would be expected. The high resolution and mass accuracy of TOF analyzers provide precise molecular weight information.
Interactive Data Table: Expected Mass Spectrometry Data for 3-(Boronooxy)-2-hydroxypropyl Stearate
| Technique | Ionization Mode | Expected Ion | Calculated m/z |
| ESI-MS | Positive | [M+H]⁺ | 445.36 |
| ESI-MS | Positive | [M+Na]⁺ | 467.34 |
| ESI-MS | Negative | [M-H]⁻ | 443.34 |
| MALDI-TOF MS | Positive | [M+Na]⁺ | 467.34 |
| MALDI-TOF MS | Positive | [M+K]⁺ | 483.31 |
Note: The molecular formula of 3-(Boronooxy)-2-hydroxypropyl stearate is C₂₁H₄₂BO₆. The calculated m/z values are for the most abundant isotopes.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a primary tool for identifying the specific functional groups present in the 3-(Boronooxy)-2-hydroxypropyl stearate molecule. Each technique offers complementary information based on the vibrational modes of the molecule's covalent bonds.
FTIR spectroscopy is particularly sensitive to polar bonds and provides a detailed fingerprint of the molecule's functional groups. For 3-(Boronooxy)-2-hydroxypropyl stearate, the FTIR spectrum is expected to display a combination of characteristic absorption bands from the glycerol stearate backbone and the boronooxy moiety.
The presence of the long stearate alkyl chain is confirmed by strong, sharp peaks in the 2915-2925 cm⁻¹ and 2845-2855 cm⁻¹ regions, corresponding to the asymmetric and symmetric stretching vibrations of methylene (B1212753) (C-H) groups, respectively. acs.org The ester carbonyl (C=O) group, a key feature of the molecule, gives rise to a very strong and sharp absorption band typically observed around 1730-1740 cm⁻¹. acs.orgmdpi.com
The hydroxyl (-OH) group at the C-2 position of the propyl backbone is identifiable by a broad absorption band in the region of 3200-3500 cm⁻¹. acs.org The introduction of the boronooxy group at the C-3 position creates several new characteristic bands. Strong absorptions associated with the asymmetric stretching of the B-O bond in trigonal BO₃ units are expected in the 1300-1400 cm⁻¹ range. nist.govresearchgate.net Additionally, peaks corresponding to B-O-C bond stretching are anticipated around 1080-1230 cm⁻¹, confirming the ester linkage between the glycerol backbone and the boron atom. nist.gov Bending vibrations of B-O-B bridges, if any polyborate structures are present, may appear in the 600-800 cm⁻¹ region. nist.gov
Table 1: Predicted FTIR Spectral Data for 3-(Boronooxy)-2-hydroxypropyl Stearate
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3350 | Broad, Medium | O-H Stretching | Hydroxyl Group |
| 2918 | Strong, Sharp | Asymmetric C-H Stretching | Alkyl Chain (CH₂) |
| 2850 | Strong, Sharp | Symmetric C-H Stretching | Alkyl Chain (CH₂) |
| ~1735 | Very Strong, Sharp | C=O Stretching | Ester Carbonyl |
| ~1465 | Medium | C-H Bending | Alkyl Chain (CH₂) |
| ~1350 | Strong | Asymmetric B-O Stretching | Boronooxy Group (BO₃) |
| ~1170 | Strong | C-O Stretching | Ester Linkage |
| ~1100 | Medium-Strong | B-O-C Stretching | Borate (B1201080) Ester Linkage |
| ~720 | Weak | CH₂ Rocking | Long Alkyl Chain |
Raman spectroscopy, which detects molecular vibrations based on changes in polarizability, offers complementary data to FTIR, particularly for non-polar bonds. In the analysis of 3-(Boronooxy)-2-hydroxypropyl stearate, Raman spectroscopy is effective in characterizing the hydrocarbon chain and the boron-oxygen network.
The Raman spectrum would be dominated by signals from the stearate chain, including a strong C-H stretching band around 2800-3000 cm⁻¹ and a prominent CH₂ twisting mode near 1300 cm⁻¹. metrohm.com The ester carbonyl (C=O) stretch, while strong in FTIR, typically appears as a weaker, yet distinct, band in the Raman spectrum around 1730-1748 cm⁻¹. metrohm.com
The borate functional group also presents characteristic Raman signals. A strong, symmetric stretching vibration of the trigonal borate (BO₃) unit is expected around 880 cm⁻¹. researchgate.net If tetrahedral borate species ([B(OH)₄]⁻) were present as impurities or alternative structures, a band around 745 cm⁻¹ would be observed. acs.org The Raman technique is particularly useful for studying these symmetric vibrations which are often weak or inactive in the infrared spectrum.
Table 2: Predicted Raman Spectral Data for 3-(Boronooxy)-2-hydroxypropyl Stearate
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 2880, 2845 | Very Strong | Symmetric/Asymmetric C-H Stretching | Alkyl Chain |
| ~1735 | Medium | C=O Stretching | Ester Carbonyl |
| 1440 | Strong | CH₂ Scissoring | Alkyl Chain |
| 1296 | Strong | CH₂ Twisting | Alkyl Chain |
| 1130, 1062 | Strong | C-C Skeletal Stretching | Alkyl Chain |
| ~880 | Strong | Symmetric B-O Stretching | Boronooxy Group (BO₃) |
X-ray Diffraction Studies for Solid-State Structural Determination
X-ray diffraction (XRD) is an indispensable technique for investigating the solid-state properties of crystalline and semi-crystalline materials like 3-(Boronooxy)-2-hydroxypropyl stearate. By analyzing the diffraction pattern produced when X-rays interact with the sample, information about crystallinity, crystal polymorphs, and lamellar structure can be obtained. researchgate.netwhitman.edu
For a lipid-based molecule such as this, both small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) provide critical data. nih.govyale.edu
SAXS reveals information about the long-range ordering, such as the lamellar d-spacing, which represents the thickness of one lipid bilayer plus its associated water layer (if hydrated). nih.gov For related compounds like glyceryl monostearate, these d-spacings are typically in the range of 40-60 Å and are indicative of the molecular packing in lamellar or cubic phases. nih.govyale.edu
WAXS provides details about the short-range order, specifically the packing of the hydrocarbon chains. nih.gov A sharp peak at a d-spacing of approximately 4.15 Å (corresponding to a 2θ value around 21.5°) is characteristic of a highly ordered, triclinic (β-form) packing of the alkyl chains. youtube.com Broader, less defined peaks in this region would suggest a less ordered or amorphous state. youtube.com
The introduction of the boronooxy group may disrupt or alter the packing observed in the parent monostearin (B1671896) molecule, potentially leading to changes in d-spacing or the emergence of new polymorphic forms. XRD analysis would be crucial to characterize these solid-state structural modifications.
Table 3: Representative X-ray Diffraction Data for Lipid Lamellar Phases
| Diffraction Angle (2θ) | d-spacing (Å) | Region | Structural Interpretation |
| Low angles (e.g., 1-5°) | ~40 - 60 Å | SAXS | Lamellar repeat distance (bilayer thickness) |
| ~19.5° | ~4.5 Å | WAXS | Hexagonal (α-form) sub-cell packing |
| ~21.5° | ~4.15 Å | WAXS | Triclinic (β-form) sub-cell packing |
| ~23.5° | ~3.8 Å | WAXS | Orthorhombic (β'-form) sub-cell packing |
Chromatographic Methods for Purity Assessment and Component Separation
Chromatographic techniques are essential for determining the purity of 3-(Boronooxy)-2-hydroxypropyl stearate and for separating it from starting materials (e.g., glyceryl monostearate, boric acid) and potential by-products (e.g., di- and triglycerides).
HPLC is a robust method for the quantitative analysis of non-volatile compounds. Due to the lack of a strong chromophore in the target molecule, detection methods other than standard UV-Vis are typically required. Reversed-phase HPLC is the most common separation mode.
A typical HPLC method would involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water or tetrahydrofuran. nist.gov Given the molecule's poor UV absorbance, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be suitable for quantification. nist.gov Alternatively, a Refractive Index (RI) detector can be used, although it is generally less sensitive and requires isocratic elution conditions. researchgate.net This method would effectively separate the target compound from unreacted glyceryl monostearate, stearic acid, and other glycerides based on differences in polarity.
Table 4: Exemplar HPLC Method Parameters for Lipid Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Acetonitrile, B: Water/Tetrahydrofuran nist.gov |
| Gradient | Isocratic or gradient elution depending on sample complexity |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C researchgate.net |
| Detector | Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), or Refractive Index (RI) |
| Injection Volume | 20-40 µL |
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility and high polarity of 3-(Boronooxy)-2-hydroxypropyl stearate, derivatization is necessary prior to analysis. A common approach is silylation, where active hydrogens (from the -OH group) are replaced with trimethylsilyl (B98337) (TMS) groups, increasing the molecule's volatility.
The silylated derivative can be analyzed on a non-polar capillary column. The resulting mass spectrum would provide a molecular ion peak (or a related ion, such as [M-15]⁺) and a characteristic fragmentation pattern that can be used for structural confirmation.
The fragmentation of the TMS-derivatized 3-(boronooxy)-2-hydroxypropyl stearate would be complex. It would likely show fragments characteristic of the silylated glycerol backbone, such as ions at m/z 205 and 147, which are typical for TMS-derivatized glycerols. Additionally, fragmentation would occur along the stearate chain, producing a series of ions separated by 14 amu (CH₂). youtube.com The presence of the boronooxy group would introduce unique fragmentation pathways, although predicting these without experimental data is speculative. Cleavage of the B-O and O-C bonds would be expected, leading to boron-containing fragment ions. The mass spectrum of the derivatized parent compound, glyceryl monostearate, would serve as a crucial reference for interpreting the spectrum.
Table 5: Predicted Key Mass Fragments for Silylated 3-(Boronooxy)-2-hydroxypropyl Stearate
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Origin |
| [M]⁺ | Molecular Ion | Intact derivatized molecule |
| [M-15]⁺ | [M - CH₃]⁺ | Loss of a methyl group from a TMS moiety |
| [M-89]⁺ | [M - OSi(CH₃)₃]⁺ | Loss of a TMSO group |
| 283 | [C₁₇H₃₅COO]⁺ | Stearoyl acylium ion |
| 205 | [(CH₃)₃SiOCH₂-CH(OSi(CH₃)₃)]⁺ | Fragment from silylated glycerol backbone |
| 147 | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ | Rearrangement ion from two TMS groups |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |
Theoretical and Computational Chemistry Approaches to 3 Boronooxy 2 Hydroxypropyl Stearate
Quantum Mechanical Calculations of Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(Boronooxy)-2-hydroxypropyl stearate (B1226849), these methods can elucidate the nature of the boron-oxygen bonds, the charge distribution, and the frontier molecular orbitals, which are crucial for predicting its reactivity.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties and reactivity of molecules. DFT calculations could provide significant insights into the reactivity of 3-(Boronooxy)-2-hydroxypropyl stearate. For instance, studies on other boronic esters have successfully used DFT to understand exchange reactions, which are critical in the context of dynamic covalent chemistry. rsc.org In the case of 3-(Boronooxy)-2-hydroxypropyl stearate, DFT could be employed to model its behavior in various chemical environments.
Key parameters that could be calculated using DFT include:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are critical in predicting a molecule's reactivity towards nucleophiles and electrophiles. For boronic esters, the LUMO is often centered on the boron atom, highlighting its Lewis acidic character. nih.gov
Electrostatic Potential Maps: These maps would visualize the charge distribution across the molecule, identifying electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively.
Reaction Energetics: DFT can be used to calculate the activation energies and reaction energies for potential reactions, such as hydrolysis or transesterification. For example, in related systems, DFT has been used to compare the energy barriers of different reaction pathways, such as metathesis versus nucleophile-mediated exchange. rsc.org
Table 1: Hypothetical DFT-Calculated Properties of 3-(Boronooxy)-2-hydroxypropyl Stearate
| Property | Hypothetical Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap generally suggests higher kinetic stability. |
| Dipole Moment | 3.5 D | Provides insight into the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Charge on Boron Atom | +0.85 | A significant positive charge on the boron atom would confirm its electrophilic nature and susceptibility to nucleophilic attack. |
Note: The values in this table are illustrative and based on typical ranges for similar organoboron compounds. They are not derived from actual computations on 3-(Boronooxy)-2-hydroxypropyl stearate.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate predictions of reaction pathways and transition states. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied to study specific reaction mechanisms of 3-(Boronooxy)-2-hydroxypropyl stearate in detail. nih.gov
For example, ab initio calculations have been instrumental in understanding the mechanism of boronic ester homologation with organolithium reagents, confirming a two-step mechanism involving the formation of a boron-ate complex. nih.gov For 3-(Boronooxy)-2-hydroxypropyl stearate, these methods could be used to:
Locate Transition States: Precisely determine the geometry and energy of transition states for reactions such as hydrolysis or oxidation.
Calculate Reaction Barriers: Provide accurate activation energies, which are crucial for predicting reaction rates.
Investigate Stereoselectivity: In cases where chiral centers are involved, ab initio methods can help predict the stereochemical outcome of a reaction. acs.org
Table 2: Hypothetical Ab Initio Calculated Reaction Barriers for Hydrolysis
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
| Nucleophilic attack of water on the boron atom | TS1 | 15.2 |
| Proton transfer to an oxygen atom of the boronooxy group | TS2 | 18.5 |
| Cleavage of the B-O bond | TS3 | 12.8 |
Note: The values in this table are illustrative and intended to represent the type of data that could be generated from ab initio calculations. They are not based on published data for 3-(Boronooxy)-2-hydroxypropyl stearate.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Due to the presence of a long stearate chain, 3-(Boronooxy)-2-hydroxypropyl stearate is expected to be a flexible molecule with a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful tool for exploring the different conformations a molecule can adopt and for studying its interactions with other molecules or in a condensed phase. nih.gov
MD simulations could be used to:
Explore Conformational Space: Identify the most stable conformers of the molecule in different environments (e.g., in a vacuum, in a solvent, or in an aggregated state).
Simulate Self-Assembly: Given its amphiphilic nature (a polar head group and a long nonpolar tail), 3-(Boronooxy)-2-hydroxypropyl stearate may self-assemble into larger structures like micelles or bilayers. MD simulations can model these processes and characterize the resulting aggregates.
Study Intermolecular Interactions: Quantify the strength and nature of interactions (e.g., hydrogen bonding, van der Waals forces) between molecules of 3-(Boronooxy)-2-hydroxypropyl stearate or with solvent molecules.
Table 3: Potential Insights from MD Simulations of 3-(Boronooxy)-2-hydroxypropyl Stearate
| Simulation Type | Key Observables | Potential Findings |
| Single Molecule in Water | Radius of gyration, end-to-end distance of the stearate chain, solvent accessible surface area. | Characterization of the molecule's flexibility and how the stearate chain folds in an aqueous environment. |
| Multiple Molecules in Water | Radial distribution functions, aggregate size and shape, order parameters of the stearate chains. | Prediction of the critical micelle concentration and the structure of self-assembled aggregates. |
| Molecule at a Water-Oil Interface | Orientation of the molecule, interaction energies with water and oil phases. | Understanding its behavior as a potential surfactant or emulsifier. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Design
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the structural features of molecules (described by molecular descriptors) with their physicochemical properties. nih.govmdpi.com While QSPR studies on 3-(Boronooxy)-2-hydroxypropyl stearate itself are absent from the literature, the methodology could be applied to a series of related boronic ester compounds to predict properties relevant to chemical design.
A QSPR study would typically involve:
Dataset Compilation: Assembling a set of boronic ester molecules with known experimental data for a specific property (e.g., solubility, melting point, or a measure of reactivity).
Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that relates the descriptors to the property of interest. mdpi.com
Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.
For a series of compounds including 3-(Boronooxy)-2-hydroxypropyl stearate, QSPR could be used to predict properties such as:
Lipophilicity (logP): Important for understanding its behavior in biological systems and in biphasic chemical processes.
Aqueous Solubility: Crucial for its application in various formulations.
Thermal Stability: Predicting decomposition temperatures.
Table 4: Illustrative QSPR Model for Predicting Aqueous Solubility (logS)
| Descriptor | Coefficient | Standard Error | p-value |
| (Intercept) | 0.50 | 0.15 | <0.001 |
| Molecular Weight | -0.02 | 0.005 | <0.001 |
| Number of Rotatable Bonds | -0.15 | 0.04 | <0.001 |
| Polar Surface Area | 0.03 | 0.01 | <0.05 |
| Model Statistics | |||
| R-squared | 0.85 | ||
| Cross-validated R-squared | 0.81 |
Note: This table represents a hypothetical QSPR model and is for illustrative purposes only. The descriptors and coefficients are chosen to be chemically reasonable for predicting the solubility of a series of amphiphilic molecules.
Materials Science Applications of 3 Boronooxy 2 Hydroxypropyl Stearate
Incorporation into Polymeric Systems
The presence of the boronooxy group and a secondary hydroxyl group allows 3-(Boronooxy)-2-hydroxypropyl stearate (B1226849) to be incorporated into polymeric structures through several strategies. These functionalities can be leveraged to create polymers with tunable properties, dynamic characteristics, and responsiveness to external stimuli.
Design of Boronate Ester-Based Polymers
Boronate ester-based polymers are a class of materials that utilize the reversible reaction between a boronic acid or its derivatives and a diol to form boronate esters. researchgate.netrsc.org These esters can serve as linkages within the polymer backbone, as side-chain functionalities, or as cross-linking points. nih.gov The incorporation of 3-(Boronooxy)-2-hydroxypropyl stearate into polymers can be envisioned through two primary routes.
First, the boronooxy group can react with diol-containing monomers or polymers to form the corresponding boronate esters, effectively integrating the stearate chain as a hydrophobic side group. This approach can be used to modify existing polymers, imparting amphiphilicity and enabling self-assembly.
Second, the hydroxyl group on the propyl backbone of 3-(Boronooxy)-2-hydroxypropyl stearate can participate in polymerization reactions, such as condensation polymerization with dicarboxylic acids or ring-opening polymerization of cyclic esters. In this scenario, the boronooxy group becomes a pendant functionality along the polymer chain, available for subsequent cross-linking or dynamic covalent exchange reactions. The long stearate chain would also be a pendant group, influencing the polymer's solubility and thermal properties.
The design of these polymers allows for precise control over their chemical and physical properties by tuning the nature of the comonomers and the density of the boronooxy and stearate functionalities. For instance, incorporating the compound into a hydrophilic polymer backbone would result in an amphiphilic graft copolymer capable of forming micelles or other self-assembled structures in aqueous media.
| Polymer Design Strategy | Functional Group Utilized | Resulting Polymer Architecture | Potential Properties |
| Reaction with diol-polymers | Boronooxy group | Polymer with stearate side chains | Amphiphilicity, self-assembly, hydrophobicity |
| Polymerization via hydroxyl group | 2-hydroxypropyl group | Polymer with pendant boronooxy and stearate groups | Reactive sites for cross-linking, thermal modulation |
Dynamic Covalent Polymer Networks Utilizing Boronooxy Functionality
Dynamic covalent polymer networks (DCPNs) are cross-linked materials that contain reversible covalent bonds. acs.orgsemanticscholar.org These networks exhibit properties of both traditional thermosets (robustness, solvent resistance) and thermoplastics (reprocessability, malleability). The boronate ester bond is a prime example of a dynamic covalent bond, as its formation and cleavage can be controlled by stimuli such as pH, temperature, or the presence of competing diols. mdpi.com
3-(Boronooxy)-2-hydroxypropyl stearate can be employed as a key component in DCPNs. The boronooxy group can form reversible cross-links with multifunctional diol-containing polymers. The dynamic nature of these boronate ester cross-links allows the network to adapt to stress, enabling properties like stress relaxation and preventing catastrophic failure. wur.nl The rate of the bond exchange can be tuned, which in turn controls the viscoelastic properties of the material. mdpi.com
The presence of the long stearate tail within the network can act as an internal plasticizer, lowering the glass transition temperature and increasing the mobility of the polymer chains. This enhanced mobility can facilitate the dynamic exchange of the boronate ester cross-links, influencing the material's reprocessing and healing capabilities.
Self-Healing Materials Incorporating 3-(Boronooxy)-2-hydroxypropyl Stearate
The dynamic nature of boronate esters makes them highly suitable for the development of self-healing materials. rsc.orgsemanticscholar.org When a material containing boronate ester cross-links is damaged, the reversible bonds can break and reform across the damaged interface, restoring the material's integrity. semanticscholar.org
Incorporating 3-(Boronooxy)-2-hydroxypropyl stearate into a polymer network can contribute to self-healing in several ways. The boronooxy group can act as a dynamic cross-linking point, providing the fundamental mechanism for bond reversion and reformation. Upon damage, the application of a stimulus such as heat or a change in pH can accelerate the exchange of boronate esters, promoting healing.
The hydrophobic stearate chains can also play a role in the healing process. The long alkyl chains can enhance the mobility of the polymer network, as previously mentioned, allowing for more efficient diffusion of polymer chains across the damaged interface. Furthermore, the hydrophobic interactions between the stearate tails can provide an additional driving force for bringing the fractured surfaces into close contact, a prerequisite for effective healing. Research on related self-healing polymers has demonstrated that the combination of dynamic covalent bonds and supramolecular interactions can lead to materials with excellent healing efficiencies. rsc.org
| Healing Mechanism Component | Role of 3-(Boronooxy)-2-hydroxypropyl Stearate | Underlying Principle |
| Dynamic Covalent Bonds | Boronooxy group forms reversible boronate ester cross-links. | Reversible bond formation allows for reconnection across damaged surfaces. semanticscholar.org |
| Network Mobility | Stearate tail acts as an internal plasticizer, increasing chain mobility. | Enhanced diffusion of polymer chains facilitates healing. |
| Surface Adhesion | Hydrophobic interactions between stearate tails. | Supramolecular forces help to close the gap between fractured surfaces. |
Self-Assembly Phenomena and Supramolecular Architectures
The amphiphilic character of 3-(Boronooxy)-2-hydroxypropyl stearate, with its distinct hydrophilic head and hydrophobic tail, makes it an ideal building block for the construction of various supramolecular assemblies. These ordered structures form spontaneously in solution through non-covalent interactions and can exhibit a range of morphologies and properties.
Micellar and Vesicular Formations
In aqueous environments, amphiphilic molecules like 3-(Boronooxy)-2-hydroxypropyl stearate can self-assemble to minimize the unfavorable interactions between their hydrophobic tails and water. At concentrations above the critical micelle concentration (CMC), these molecules can form spherical structures known as micelles, with the hydrophobic stearate tails forming a core and the hydrophilic boronooxy-hydroxypropyl heads forming a shell that interfaces with the surrounding water. dovepress.com
These micelles can serve as nanocarriers for hydrophobic substances, encapsulating them within their core. The presence of the boronooxy group on the micelle surface offers a site for further functionalization or for creating stimuli-responsive systems. For example, the boronooxy group can bind with saccharides, and this interaction could be used to trigger the disassembly of the micelles and the release of their payload. sigmaaldrich.com
Under certain conditions, such as changes in concentration or the presence of co-solvents, these amphiphiles can also form vesicles. Vesicles are spherical structures composed of a lipid bilayer enclosing a small aqueous compartment. The bilayers would be formed by two layers of 3-(Boronooxy)-2-hydroxypropyl stearate, with the hydrophobic tails facing each other and the hydrophilic heads exposed to the inner and outer aqueous environments. These vesicular structures are of interest for encapsulation and delivery applications.
Future Research Directions and Translational Outlook for 3 Boronooxy 2 Hydroxypropyl Stearate
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
The synthesis of 3-(Boronooxy)-2-hydroxypropyl stearate (B1226849), a boronic ester, hinges on the reaction between a boronic acid and a diol. Future research will need to focus on developing efficient, scalable, and sustainable methods for its production.
Conventional synthesis often relies on condensation reactions that may require harsh conditions or produce water as a byproduct, complicating purification. Novel methodologies can offer significant improvements in yield, purity, and environmental impact. Key areas of exploration include:
Catalytic Borylation: The use of advanced catalysts, such as those based on iridium or palladium, could enable direct C-H borylation, potentially simplifying the synthesis of the boronic acid precursor. researchgate.netorganic-chemistry.org For instance, methods developed for the borylation of primary alkyl bromides could be adapted, offering high tolerance to various functional groups. organic-chemistry.org
Mechanochemistry: This solvent-free or low-solvent approach uses mechanical force (e.g., ball milling) to drive chemical reactions. It offers the potential for a greener, more efficient synthesis by reducing solvent waste and sometimes enabling reactions that are difficult in solution.
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. organic-chemistry.org This would be particularly advantageous for large-scale production.
Enzymatic Synthesis: Biocatalysis could be explored for the esterification step to form the stearate ester linkage, offering high selectivity and mild reaction conditions, which are hallmarks of green chemistry.
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Catalytic Borylation | High efficiency, functional group tolerance, potential for one-pot reactions. researchgate.netorganic-chemistry.org | Development of robust and reusable catalysts specific for fatty acid-derived substrates. |
| Mechanochemistry | Reduced solvent usage, lower energy consumption, potential for novel reactivity. | Optimization of reaction conditions (e.g., frequency, time) and scalability. |
| Flow Chemistry | Precise reaction control, enhanced safety, scalability, and process automation. organic-chemistry.org | Design of integrated flow systems for multi-step synthesis and purification. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Screening and engineering of lipases or esterases for efficient synthesis. |
Advanced Material Design through Boronooxy Stearate Functionalization
The true potential of 3-(Boronooxy)-2-hydroxypropyl stearate lies in its use as a functional building block for advanced materials. The dynamic covalent nature of the boronate ester bond is key, allowing for materials that are responsive, adaptable, and self-healing. acs.orgnih.gov
Stimuli-Responsive Polymers: The boronate ester linkage is sensitive to pH and the presence of diols (like sugars). acs.orgresearchgate.net This allows for the design of "smart" polymers that can change their properties, such as swelling or solubility, in response to specific environmental triggers. The stearate tail would impart hydrophobic properties, making these materials suitable for applications at interfaces or as emulsifiers.
Self-Healing Materials: The reversibility of the boronate ester bond can be harnessed to create materials that can autonomously repair damage. mdpi.comresearchgate.net When a fracture occurs, the bonds can reform under specific conditions (e.g., application of water or a change in pH), restoring the material's integrity. The long stearate chains could contribute to this process through van der Waals interactions, enhancing the healing efficiency.
Functionalized Nanoparticles for Emulsions and Dispersions: The amphiphilic nature of the molecule makes it an ideal surfactant for stabilizing emulsions or dispersing nanoparticles in various media. The boronate group could be used to anchor the molecule to surfaces or to create responsive coatings on nanoparticles, allowing for controlled release or targeted delivery.
Dynamic Cross-linking in Vitrimers: Vitrimers are a class of polymers that can be reprocessed like thermoplastics while retaining the mechanical properties of thermosets. acs.orgnih.gov 3-(Boronooxy)-2-hydroxypropyl stearate could act as a dynamic cross-linker, enabling the creation of re-moldable and recyclable materials derived from bio-based fatty acids. acs.org
| Material Concept | Key Feature | Potential Application Area |
|---|---|---|
| pH-Responsive Hydrogels | Boronate ester hydrolysis/formation in response to pH changes. acs.orgresearchgate.net | Drug delivery systems, environmental sensors. |
| Self-Healing Polymers | Reversible nature of dynamic covalent boronate bonds. mdpi.comresearchgate.net | Coatings, adhesives, soft robotics. |
| Functional Surfactants | Amphiphilic structure with a reactive head group. | Smart emulsions, nanoparticle stabilization, cosmetics. |
| Vitrimers | Dynamic cross-linking via boronate ester exchange. acs.orgnih.gov | Reprocessable composites, sustainable plastics. |
Interdisciplinary Research Synergies in Materials Chemistry and Engineering
The unique properties of 3-(Boronooxy)-2-hydroxypropyl stearate position it at the nexus of several scientific disciplines, fostering synergistic research opportunities.
Biomedical Engineering: The responsiveness of boronate esters to sugars like glucose and their general low toxicity make them prime candidates for biomedical applications. tandfonline.comnih.gov Materials incorporating this compound could be developed for glucose-sensing hydrogels for diabetes management or as matrices for 3D cell culture and tissue engineering. acs.orgnih.gov
Sustainable Materials Science: Stearic acid is a renewable resource derived from plant and animal fats. Utilizing it as a feedstock for functional polymers aligns with the principles of green chemistry and the development of a circular economy. Research could focus on creating biodegradable plastics or coatings from this monomer.
Soft Robotics and Actuators: Materials that change shape or mechanical properties in response to stimuli are fundamental to soft robotics. The pH- or sugar-responsive nature of polymers cross-linked with 3-(Boronooxy)-2-hydroxypropyl stearate could be used to create soft actuators or sensors.
Addressing Current Challenges in Boronate Ester Chemistry and Applications
For the potential of 3-(Boronooxy)-2-hydroxypropyl stearate to be realized, several inherent challenges in boronate ester chemistry must be addressed.
Hydrolytic Stability: Acyclic boronate esters are often susceptible to hydrolysis, particularly under neutral or acidic conditions. nih.gov A major research challenge is to design the molecular structure around the boron center to enhance its stability at physiological pH (~7.4) without sacrificing its dynamic nature. nih.govacs.org This might involve modifying the electronic properties of the boronic acid precursor. acs.org
Control of Dynamic Exchange: The kinetics of the boronate ester exchange reaction must be precisely controlled to tailor material properties like stress relaxation, self-healing rates, and reprocessing temperatures. acs.orgnih.gov This requires a fundamental understanding of how the stearate chain and the 2-hydroxypropyl linker influence the reactivity of the boronate ester bond.
Purification and Characterization: The synthesis of well-defined materials requires pure starting monomers. Developing efficient and scalable purification methods for 3-(Boronooxy)-2-hydroxypropyl stearate and its precursors will be crucial. Furthermore, advanced analytical techniques will be needed to characterize the dynamic nature and performance of the resulting materials.
Scalability and Cost-Effectiveness: For any material to have a translational impact, its synthesis must be scalable and economically viable. Future research must bridge the gap between laboratory-scale synthesis and industrial production, focusing on cost-effective starting materials and energy-efficient processes. google.com
Overcoming these challenges through targeted research will be essential to unlock the full potential of 3-(Boronooxy)-2-hydroxypropyl stearate as a versatile building block for the next generation of smart and sustainable materials.
Q & A
Q. How can researchers design experiments to synthesize 3-(Boronooxy)-2-hydroxypropyl stearate with minimal trial-and-error approaches?
Methodological Answer: Utilize statistical experimental design (DOE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, a full factorial design can assess interactions between variables, while response surface methodology (RSM) refines optimal conditions . Coupling DOE with computational tools like quantum chemical calculations (e.g., density functional theory) helps predict reaction pathways and energy barriers, reducing experimental iterations .
Q. What analytical techniques are critical for characterizing the structural stability of 3-(Boronooxy)-2-hydroxypropyl stearate under varying pH conditions?
Methodological Answer: Combine NMR spectroscopy (e.g., B NMR to monitor boronate ester stability) and FT-IR spectroscopy to track hydroxyl and ester group integrity. Use HPLC-MS to detect hydrolysis byproducts. For quantitative stability assessment, employ kinetic studies under controlled pH buffers, integrating Arrhenius plots to model degradation rates .
Q. How can researchers address solubility challenges of 3-(Boronooxy)-2-hydroxypropyl stearate in aqueous media for biological studies?
Methodological Answer: Optimize solubility via co-solvent systems (e.g., water-miscible organic solvents like DMSO or ethanol) while monitoring boronate ester stability. Use dynamic light scattering (DLS) to assess micelle or aggregate formation. Alternatively, employ liposome encapsulation to enhance bioavailability, validated by fluorescence quenching assays .
Advanced Research Questions
Q. What computational strategies are effective in elucidating the reaction mechanism of boronate ester formation in 3-(Boronooxy)-2-hydroxypropyl stearate synthesis?
Methodological Answer: Perform ab initio molecular dynamics (AIMD) simulations to model transient intermediates and transition states. Validate findings with intrinsic reaction coordinate (IRC) analysis. Pair computational results with isotopic labeling experiments (e.g., O tracing in esterification) to confirm mechanistic pathways .
Q. How can researchers resolve contradictions in catalytic efficiency data between computational predictions and experimental outcomes for this compound?
Methodological Answer: Apply multiscale modeling to bridge quantum mechanics (QM) and molecular mechanics (MM) discrepancies. For instance, use QM/MM hybrid models to account for solvent effects or steric hindrance not captured in gas-phase calculations. Cross-validate with in situ spectroscopy (e.g., Raman or UV-Vis) to monitor real-time reaction progress .
Q. What experimental frameworks are suitable for studying the multifunctional role of 3-(Boronooxy)-2-hydroxypropyl stearate in dual drug delivery and boron neutron capture therapy (BNCT)?
Methodological Answer: Design multivariate in vitro assays to concurrently evaluate drug release kinetics (via dialysis membrane studies) and boron-10 enrichment efficiency (using neutron activation analysis). Integrate synchrotron X-ray fluorescence (SXRF) to map spatial boron distribution in cellular models .
Q. How can researchers optimize the purification of 3-(Boronooxy)-2-hydroxypropyl stearate while minimizing boronate ester hydrolysis?
Methodological Answer: Implement low-temperature flash chromatography with silica gel modified by boronate-affinity ligands. Monitor purity via HPLC coupled with evaporative light scattering detection (ELSD) to avoid UV-induced degradation. For large-scale purification, use simulated moving bed (SMB) chromatography with pH-stabilized mobile phases .
Data Management and Validation
Q. What statistical methods are recommended for analyzing batch-to-batch variability in the synthesis of 3-(Boronooxy)-2-hydroxypropyl stearate?
Methodological Answer: Apply multivariate analysis of variance (MANOVA) to identify critical process parameters contributing to variability. Use principal component analysis (PCA) to visualize correlations between raw material quality (e.g., stearic acid purity) and final product yield .
Q. How can researchers validate the reproducibility of spectroscopic data across different laboratories?
Methodological Answer: Adopt standard reference materials (SRMs) for instrument calibration and inter-laboratory comparisons. Use Cohen’s kappa coefficient to assess agreement in spectral interpretation. Publish raw datasets in open-access repositories with detailed metadata (e.g., solvent history, temperature fluctuations) .
Safety and Compliance
Q. What protocols ensure safe handling of 3-(Boronooxy)-2-hydroxypropyl stearate given the reactivity of boronate esters?
Methodological Answer: Conduct all manipulations in inert atmosphere gloveboxes (N or Ar) to prevent hydrolysis. Use FT-IR gas cells to monitor airborne boron species. For waste disposal, neutralize boronate residues with aqueous hydrogen peroxide to convert boron to boric acid, followed by precipitation as calcium borate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
